2,2-Dibromopropanal
Description
This dihalogenated aldehyde (molecular formula: C₃H₄Br₂O) is expected to exhibit heightened electrophilicity at the aldehyde group due to the electron-withdrawing effects of bromine.
Properties
CAS No. |
63999-74-6 |
|---|---|
Molecular Formula |
C3H4Br2O |
Molecular Weight |
215.87 g/mol |
IUPAC Name |
2,2-dibromopropanal |
InChI |
InChI=1S/C3H4Br2O/c1-3(4,5)2-6/h2H,1H3 |
InChI Key |
DQARFZUCBYKFNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)(Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dibromopropanal can be synthesized through the bromination of propanal. The reaction typically involves the addition of bromine (Br2) to propanal in the presence of a catalyst or under UV light to facilitate the reaction. The reaction conditions must be carefully controlled to ensure the selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and yield. The bromination reaction is carried out in a controlled environment to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dibromopropanal undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The aldehyde group in this compound can be oxidized to form carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (R-SH).
Elimination Reactions: Strong bases such as potassium hydroxide (KOH) or sodium amide (NaNH2) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
Substitution Reactions: Products include 2-hydroxypropanal, 2-aminopropanal, and 2-thiopropanal.
Elimination Reactions: The major product is propene.
Oxidation Reactions: The major product is 2,2-dibromopropanoic acid.
Scientific Research Applications
2,2-Dibromopropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dibromopropanal involves its reactivity with nucleophiles and bases. The bromine atoms make the compound highly electrophilic, allowing it to react readily with nucleophiles. The aldehyde group can undergo oxidation or reduction, depending on the reaction conditions. The molecular targets and pathways involved include nucleophilic substitution and elimination reactions, leading to the formation of various products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,2-Dibromopropanal with dihalogenated and functionalized analogs from the evidence, focusing on halogen effects, functional groups, and applications.
2,2-Difluorocyclopropanecarboxylic Acid ()
- Molecular Formula : C₄H₄F₂O₂
- Functional Groups : Carboxylic acid, cyclopropane ring.
- Halogen Impact: Fluorine’s strong electronegativity enhances acidity (pKa ~1.5–2.5), making it more acidic than non-fluorinated analogs.
- Physical Properties : Boiling point 70°C (at 7 mmHg), density 1.527 g/cm³. Bromine’s higher atomic mass suggests this compound would have a higher boiling point and density than fluorinated analogs.
- Applications : Used in pharmaceuticals and materials science. By contrast, this compound’s aldehyde group could facilitate nucleophilic additions (e.g., Grignard reactions) for synthesizing branched alcohols or amines .
2,2-Dichlorovinyl Dimethyl Phosphate ()
- Functional Groups : Phosphate ester, alkene.
- Halogen Impact : Chlorine’s moderate electronegativity balances reactivity and stability. Bromine’s larger size in this compound may increase steric hindrance, slowing nucleophilic attacks but enhancing leaving-group ability in substitution reactions.
- Applications: Likely used as a pesticide (organophosphate class). This compound’s aldehyde group could instead serve as a precursor for crosslinking agents or heterocyclic compounds (e.g., thiophenes, as in ) .
4,4'-(Propane-2,2-diyl)diphenol ()
- Molecular Formula : C₁₅H₁₆O₂
- Functional Groups: Two phenolic hydroxyl groups.
- Comparison: Unlike halogenated compounds, this diphenol relies on hydrogen bonding for stability. This compound’s bromine atoms may participate in halogen bonding, offering distinct solubility and crystallinity profiles.
Data Table: Key Properties of Comparable Compounds
*Estimated based on brominated analogs.
Research Findings and Trends
- Halogen Effects : Bromine’s polarizability and size enhance van der Waals forces, increasing boiling points and density compared to fluorine/chlorine analogs. Its electron-withdrawing nature activates the aldehyde group for nucleophilic attacks.
- Reactivity : The aldehyde group in this compound is more electrophilic than carboxylic acids () or phosphate esters (), favoring reactions like aldol condensations or oxidations.
- Stability : Brominated compounds generally exhibit lower thermal stability than fluorinated ones due to weaker C-Br bonds. This may limit high-temperature applications compared to 2,2-Difluorocyclopropanecarboxylic Acid .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
